N-cyclohexyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
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Overview
Description
- This compound may have interesting pharmacological properties due to its diverse functional groups.
N-cyclohexyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for N-cyclohexyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide are not widely documented. researchers typically employ multistep syntheses involving cyclization reactions, amide formation, and functional group modifications.
- Industrial production methods are proprietary and may involve large-scale processes optimized for yield and efficiency.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Chemistry: Study its reactivity and design analogs.
Biology: Explore its effects on cellular processes.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight the specific combination of features in our compound.
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-21-23-18-11-5-4-10-17(18)20(26)24(21)13-16-9-6-12-27-16/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,22,25) |
InChI Key |
HLVSPIGBYKRULL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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